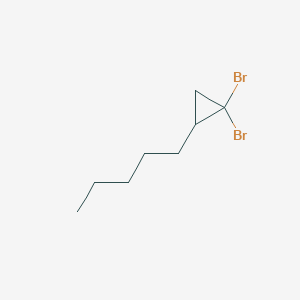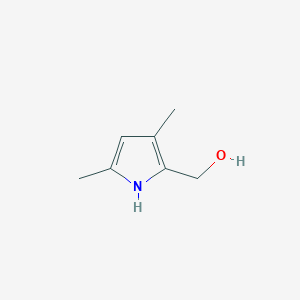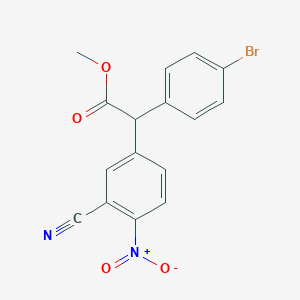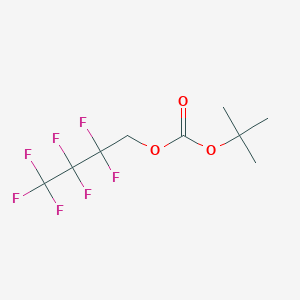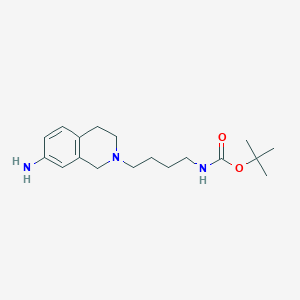
(2S)-2-amino-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide: is an organic compound with a unique structure that includes an amino group, a hydroxyethyl group, and a trimethylbutanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide typically involves the reaction of 2-amino-2-methyl-1-propanol with 2-chloro-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyethyl group in (2S)-2-amino-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2S)-2-amino-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in biochemical pathways and its interactions with enzymes and receptors. It may serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used as a precursor for the synthesis of pharmaceutical agents or as a research tool for studying disease mechanisms.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products. Its stability and reactivity make it suitable for use in manufacturing processes.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing biochemical pathways. The hydroxyethyl and amino groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-amino-3-[4-(2-hydroxyethyl)phenyl]propanoic acid
- 2-Hydroxyethyl (2S)-2-hydroxypropanoate
- (2S)-2-[bis(hydroxymethyl)amino]butanedioic acid
Comparison: Compared to these similar compounds, (2S)-2-amino-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide is unique due to its trimethylbutanamide backbone, which imparts distinct chemical and physical properties This uniqueness allows it to participate in specific reactions and interactions that may not be possible with other similar compounds
Eigenschaften
Molekularformel |
C9H20N2O2 |
|---|---|
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
(2S)-2-amino-N-(2-hydroxyethyl)-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C9H20N2O2/c1-9(2,3)7(10)8(13)11(4)5-6-12/h7,12H,5-6,10H2,1-4H3/t7-/m1/s1 |
InChI-Schlüssel |
KWHQFEPAZNRTDK-SSDOTTSWSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)N(C)CCO)N |
Kanonische SMILES |
CC(C)(C)C(C(=O)N(C)CCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester, (1-alpha-,3-alpha-,5-alpha-)-(9CI)](/img/structure/B12088732.png)
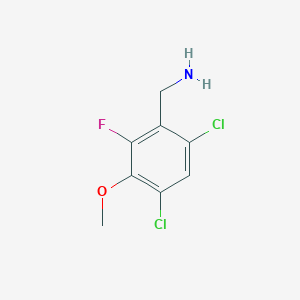
![Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-](/img/structure/B12088755.png)


